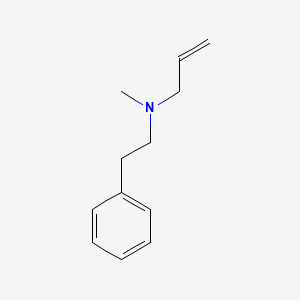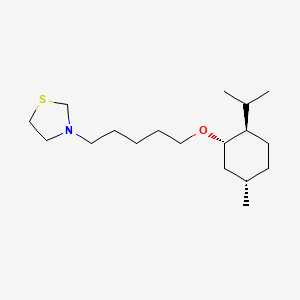
3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This method ensures high selectivity, purity, and yield of the product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
3-(5-(p-Menth-3-yloxy)pentyl)thiazolidine can be compared with other thiazolidine derivatives, such as:
Thiazolidinediones: These compounds are known for their antidiabetic properties and act by activating peroxisome proliferator-activated receptors (PPARs).
Thiazolidinones: These derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial effects. The uniqueness of this compound lies in its specific structural features and the presence of the p-menth-3-yloxy group, which may confer distinct biological properties and reactivity compared to other thiazolidine derivatives.
Propiedades
Número CAS |
38920-89-7 |
|---|---|
Fórmula molecular |
C18H35NOS |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
3-[5-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxypentyl]-1,3-thiazolidine |
InChI |
InChI=1S/C18H35NOS/c1-15(2)17-8-7-16(3)13-18(17)20-11-6-4-5-9-19-10-12-21-14-19/h15-18H,4-14H2,1-3H3/t16-,17+,18-/m0/s1 |
Clave InChI |
RWTQFBWCUCVJQF-KSZLIROESA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]([C@H](C1)OCCCCCN2CCSC2)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OCCCCCN2CCSC2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


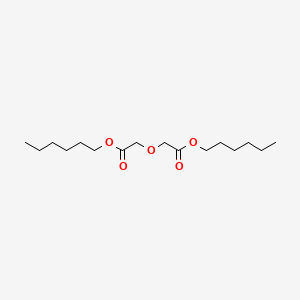

![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
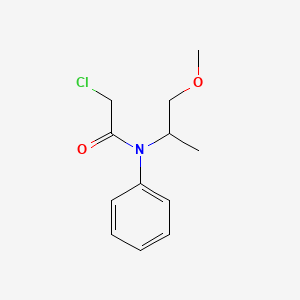
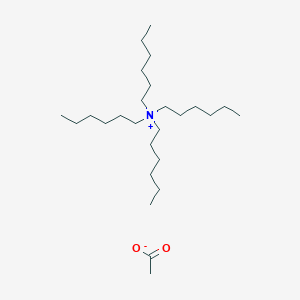
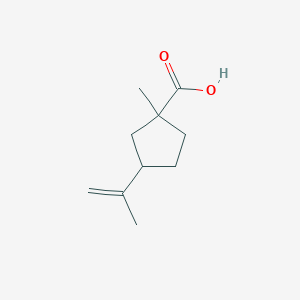
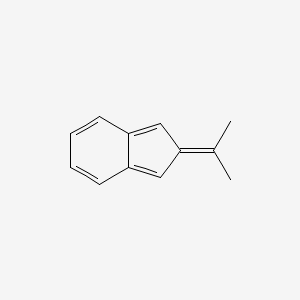
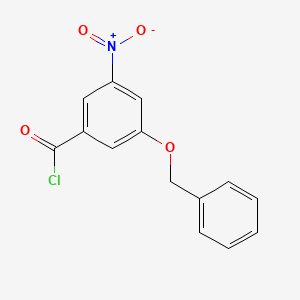
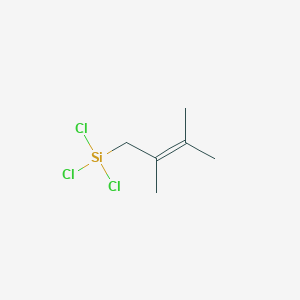
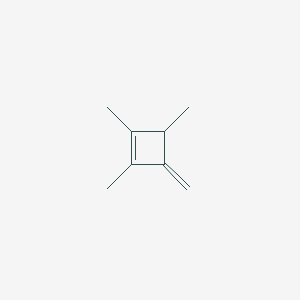
![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)

